molecular formula C10H9N3O2S B2381108 2-(Cyanomethyl)-7-(methylsulfonyl)benzimidazole CAS No. 1547913-76-7

2-(Cyanomethyl)-7-(methylsulfonyl)benzimidazole

Cat. No. B2381108
CAS RN: 1547913-76-7
M. Wt: 235.26
InChI Key: IDNUJIMGHKQKHF-UHFFFAOYSA-N
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Description

Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds consists of a benzene ring fused to an imidazole ring. They are key components to functional molecules that are used in a variety of everyday applications . Methylsulfonyl benzimidazoles are a subclass of benzimidazoles, which have shown considerable interest because of their anticancer properties and estrogen receptor (ER) modulatory actions .


Synthesis Analysis

Benzimidazoles can be synthesized through several methods. One common method involves the reaction of o-phenylenediamines with carboxylic acids in the presence of a catalyst . Another method involves the reaction of aromatic and heteroaromatic 2-nitroamines with formic acid, iron powder, and NH4Cl .


Molecular Structure Analysis

The molecular structure of benzimidazoles consists of a fused ring structure with a benzene ring and an imidazole ring. The imidazole ring contains two nitrogen atoms. In the case of methylsulfonyl benzimidazoles, a methylsulfonyl group is attached to the benzimidazole core .


Chemical Reactions Analysis

Benzimidazoles can undergo various chemical reactions due to the presence of the imidazole ring. The nitrogen atoms in the imidazole ring can act as a site for protonation, alkylation, and other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazoles can vary widely depending on their substituents. Generally, benzimidazoles are stable and can exhibit varying degrees of solubility in different solvents .

Scientific Research Applications

Synthesis and Modification

  • Efficient methods to synthesize 2-substituted benzimidazoles have been developed, using 2-methylsulfonyl benzimidazole and various nucleophiles under solvent-free conditions, creating a variety of 2-substituted benzimidazoles (Lan et al., 2008).
  • A concise synthesis method involving 2-(cyanomethyl)-benzimidazole in a modified Gewald multicomponent reaction has been achieved for 2-aminothiophene linked benzimidazoles, proving useful in biological applications (Chen et al., 2013).

Catalytic and Chemical Reactions

  • New Julia-type methylenation reagents, including 1-methyl-2-(methylsulfonyl)benzimidazole, have been developed for reacting with aldehydes and ketones, offering a practical approach for creating terminal alkenes (Ando et al., 2015).
  • Novel catalytic systems using sulfonic acid functionalized imidazolium salts/FeCl3 have been found efficient for synthesizing benzimidazoles at room temperature (Khazaei et al., 2011).

Biological and Pharmacological Applications

  • Benzimidazole derivatives have been synthesized and evaluated for their anticancer activity, showcasing their potential as clinical drugs for treating microbial infections and tumor inhibition (Khalifa et al., 2018).
  • Research into benzimidazole-5-sulfonamides has led to the discovery of novel nonpeptide luteinizing hormone-releasing hormone (LHRH) antagonists (Li et al., 2005).
  • A significant study on sulfonated polyimides bearing benzimidazole groups for proton exchange membranes has been conducted, highlighting their utility in electrolyte properties (Li et al., 2007).

Future Directions

The future directions in the field of benzimidazole research involve the design and synthesis of novel benzimidazole derivatives with improved properties and activities. This includes the development of benzimidazoles with enhanced anticancer activity, better selectivity for biological targets, and improved safety profiles .

properties

IUPAC Name

2-(4-methylsulfonyl-1H-benzimidazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-16(14,15)8-4-2-3-7-10(8)13-9(12-7)5-6-11/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNUJIMGHKQKHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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